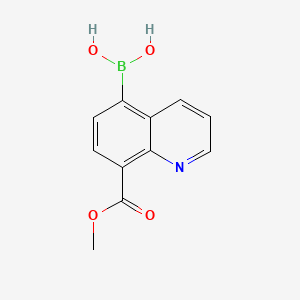

(8-(Methoxycarbonyl)quinolin-5-yl)boronic acid

Description

BenchChem offers high-quality (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(8-methoxycarbonylquinolin-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO4/c1-17-11(14)8-4-5-9(12(15)16)7-3-2-6-13-10(7)8/h2-6,15-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPJELPVKHBOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=NC2=C(C=C1)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid

Executive Summary

(8-(Methoxycarbonyl)quinolin-5-yl)boronic acid (and its corresponding pinacol ester) represents a high-value heterocyclic building block in modern drug discovery. Distinguished by its electron-deficient quinoline core and the orthogonality of its functional groups , this scaffold enables the rapid construction of complex bioactive molecules.

The 5-position boronic acid serves as a versatile handle for Suzuki-Miyaura cross-coupling, while the 8-position methyl ester provides a "masked" carboxylic acid. This specific substitution pattern is increasingly relevant in the design of metalloenzyme inhibitors (e.g., histone demethylases, hydroxylases) where the quinoline nitrogen and the 8-carboxylate oxygen form a bidentate chelation motif essential for active site binding.

This guide details the structural properties, validated synthetic routes, and critical handling protocols required to utilize this scaffold effectively in high-throughput medicinal chemistry.

Chemical Structure & Properties[1][2][3]

Identification

-

IUPAC Name: (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid

-

Common Analogs: Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate (Pinacol ester form, often preferred for stability).

-

CAS Number (Precursor): 1445781-45-2 (Methyl 5-bromoquinoline-8-carboxylate)[][2][3]

-

Molecular Formula:

-

Molecular Weight: 231.01 g/mol

Structural Analysis

The molecule consists of a bicyclic quinoline ring system. The electronic environment is defined by two key vectors:

-

The Nitrogen Sink: The quinoline nitrogen (N1) exerts a strong electron-withdrawing effect, making the ring system electron-deficient (

-deficient). -

The 8-Ester: The methoxycarbonyl group at C8 further depletes electron density from the benzene ring portion, increasing the acidity of the boronic acid and potentially influencing the rate of transmetallation.

Physicochemical Profile (Predicted):

| Property | Value | Implication |

|---|---|---|

| cLogP | ~1.2 (Acid) / ~2.5 (Pin Ester) | Moderate lipophilicity; suitable for fragment-based screening. |

| TPSA | ~65 Ų | Good membrane permeability potential. |

| pKa (Boronic Acid) | ~8.0 - 8.5 | Slightly more acidic than phenylboronic acid due to the electron-poor heterocycle. |

| Chelation Potential | High | The N1 and C8-Carbonyl Oxygen can form a 5-membered chelate ring with transition metals (

Synthetic Pathways[8]

The synthesis of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid is not trivial due to the need to install the boronate on an electron-deficient ring while preserving the ester. The field-standard approach utilizes a Miyaura Borylation of the corresponding 5-bromo precursor.

Validated Synthetic Route

The synthesis proceeds in three distinct phases: core functionalization, esterification, and metallation.

Step 1: Bromination

-

Precursor: 8-Methylquinoline.[4]

-

Reagent:

, -

Mechanism: Electrophilic aromatic substitution. The 5- and 8-positions are most reactive. With the 8-position blocked by the methyl group, bromination occurs selectively at C5.

Step 2: Oxidation & Esterification

-

Oxidation: The 8-methyl group is oxidized to the carboxylic acid using a strong oxidant like Chromium Trioxide (

) or -

Esterification: The resulting 5-bromoquinoline-8-carboxylic acid is treated with Methyl Iodide (MeI) and Potassium Carbonate (

) in DMF to yield Methyl 5-bromoquinoline-8-carboxylate .[4]

Step 3: Miyaura Borylation

-

Transformation: Conversion of the aryl bromide to the aryl boronate.

-

Catalyst:

is preferred over -

Boron Source: Bis(pinacolato)diboron (

).[5]

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from commercial starting materials to the target boronate scaffold.[5][4][6][7][8][9][10][11][12]

Reactivity & Handling Protocols

The Challenge of Protodeboronation

Heteroaryl boronic acids are notoriously unstable. While 5-quinolyl boronates are more stable than their 2- or 4-isomers, they are still susceptible to protodeboronation (loss of the boron group replaced by hydrogen) under aqueous basic conditions.

-

Mechanism: Base attacks the boron to form a boronate "ate" complex. If the heteroaryl ring is sufficiently electron-deficient (which it is), the C-B bond can cleave, generating a transient carbanion that is rapidly protonated.

-

Mitigation:

-

Use the Pinacol Ester: Do not hydrolyze the ester to the free acid unless necessary. The pinacol ester is significantly more robust.

-

Anhydrous Conditions: Perform couplings in anhydrous solvents (Dioxane, Toluene) to minimize hydrolytic pathways.

-

Suzuki-Miyaura Coupling Protocol

When coupling this scaffold with aryl halides, standard aqueous base conditions (e.g.,

Recommended Protocol (Ester-Preserving):

| Component | Recommendation | Rationale |

| Catalyst | Bidentate ligand prevents catalyst deactivation; robust for electron-poor substrates. | |

| Base | Mild enough to activate the boronate but slow to hydrolyze the methyl ester if water is limited. | |

| Solvent | 1,4-Dioxane / Water (9:1) | High solubility for quinolines; minimal water content limits side reactions. |

| Temperature | 80°C - 90°C | Sufficient for activation; avoid reflux (>100°C) to prevent protodeboronation. |

Step-by-Step Procedure:

-

Charge a reaction vial with Methyl 5-(pinacolboronato)quinoline-8-carboxylate (1.0 equiv), Aryl Halide (1.0 equiv),

(0.05 equiv), and -

Seal and purge with Nitrogen or Argon for 5 minutes (Critical: Oxygen kills the active Pd(0) species).

-

Add degassed 1,4-Dioxane/Water (9:1 v/v) via syringe.

-

Heat to 85°C for 4-12 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with brine. Avoid acidic washes which may hydrolyze the ester or protonate the quinoline nitrogen.

Applications in Drug Discovery[9]

Metalloenzyme Targeting

The (8-(Methoxycarbonyl)quinolin-5-yl) motif is a "masked" chelator. In the body (or upon specific deprotection), the ester hydrolyzes to the carboxylate.

-

Target Class: JmjC Histone Demethylases (KDMs) and HIF Prolyl Hydroxylases.

-

Binding Mode: The Quinoline N1 and the Carboxylate

form a bidentate clamp around the active site metal (usually -

Advantage: Using the ester in the boronic acid stage improves cell permeability (pro-drug approach) and solubility during the synthetic coupling stages.

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "growable" fragment.

-

Vector 1 (C5): The boronic acid allows extension into a hydrophobic pocket via Suzuki coupling.

-

Vector 2 (C8): The ester can be converted to amides, alcohols, or heterocycles to interact with solvent-exposed regions or specific residues (e.g., lysine/arginine).

References

-

Preparation of Quinoline-8-carboxylates

- Source: "Synthesis of methyl 5-bromoquinoline-8-carboxylate.

-

Miyaura Borylation of Electron-Deficient Heterocycles

- Source: Ishiyama, T., Murata, M., & Suzuki, A. (1995). "Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters." Journal of Organic Chemistry.

-

Protodeboronation Mechanisms

-

Commercially Available Precursor

Sources

- 2. 1445781-45-2|Methyl 5-bromoquinoline-8-carboxylate|BLD Pharm [bldpharm.com]

- 3. 1445781-45-2・Methyl 5-bromoquinoline-8-carboxylate・Methyl 5-bromoquinoline-8-carboxylate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. CN105960237B - CCR6 compound - Google Patents [patents.google.com]

- 5. US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same - Google Patents [patents.google.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. acgpubs.org [acgpubs.org]

- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1416438-47-5 | 5-Bromoquinoline-3-carboxylic acid | Bromides | Ambeed.com [ambeed.com]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Methyl 5-boronoquinoline-8-carboxylate: A Strategic Scaffold for Divergent Library Synthesis

Executive Summary

Methyl 5-boronoquinoline-8-carboxylate represents a high-value, bifunctional heterocyclic scaffold designed for the rapid generation of diversity-oriented libraries in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its two primary functional handles:

-

C5-Boronic Acid/Ester: A nucleophilic handle primed for Suzuki-Miyaura cross-coupling to install biaryl diversity.

-

C8-Methyl Ester: An electrophilic handle ready for hydrolysis and subsequent amide coupling to tune physicochemical properties (solubility, lipophilicity) or engage solvent-exposed binding pockets.

This guide details the chemical profile, validated synthesis protocols, and application workflows for this scaffold, specifically targeting researchers in kinase inhibitor discovery and fragment-based drug design (FBDD).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | Methyl 5-(dihydroxyboranyl)quinoline-8-carboxylate |

| Common Analog | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate (Pinacol Ester) |

| Molecular Formula | |

| Molecular Weight | 231.01 g/mol (Free Acid) / 313.16 g/mol (Pinacol Ester) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, |

| Stability | Free Acid: Prone to protodeboronation upon prolonged storage in protic solvents. Pinacol Ester: Stable at room temperature under inert atmosphere; recommended storage form.[4] |

| Key Precursor | Methyl 5-bromoquinoline-8-carboxylate (CAS: 1445781-45-2) |

Synthesis & Production Protocols

The synthesis of Methyl 5-boronoquinoline-8-carboxylate is most reliably achieved via Miyaura Borylation of the corresponding bromide. The protocol below prioritizes the isolation of the pinacol boronate ester , as it offers superior stability and purification characteristics compared to the free boronic acid.

Protocol: Palladium-Catalyzed Miyaura Borylation

Objective: Conversion of Methyl 5-bromoquinoline-8-carboxylate to the pinacol boronate.

Reagents:

-

Substrate: Methyl 5-bromoquinoline-8-carboxylate (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) (1.2 – 1.5 equiv)[4] -

Catalyst:

( -

Base: Potassium Acetate (KOAc) (3.0 equiv) – Anhydrous is critical.[4]

-

Solvent: 1,4-Dioxane (Degassed, Anhydrous)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Cool under a stream of

or Ar. -

Charge Reagents: Add the bromide substrate,

, and KOAc to the flask.-

Expert Insight: Use excess KOAc to buffer the hydrobromic acid generated, preventing acid-catalyzed protodeboronation of the product.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane. Sparge the solution with inert gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boron reagent).[4]

-

Catalyst Addition: Add

quickly against a positive pressure of inert gas. -

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS for the consumption of the bromide (

of product-

Checkpoint: If de-brominated byproduct (Methyl quinoline-8-carboxylate) is observed, lower temperature to 80°C and ensure strictly anhydrous conditions.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Note: Silica gel can induce partial hydrolysis of the ester; rapid elution or the use of neutral alumina is recommended if the compound degrades.[4]

-

Strategic Applications in Drug Discovery[9]

This scaffold is particularly valuable for Scaffold Hopping and Library Expansion . The C5 and C8 positions allow for the independent optimization of potency (C5) and pharmacokinetic properties (C8).[4]

Divergent Synthesis Workflow

The following diagram illustrates the logical flow for utilizing this scaffold to generate a library of kinase inhibitors or antibacterial agents.

Figure 1: Divergent synthesis pathway utilizing the orthogonal reactivity of the boronate and ester handles.

Mechanistic Insights & Utility

-

Kinase Inhibition (C5 Vector):

-

The C5 position of the quinoline ring projects vectors into the "gatekeeper" region or the hydrophobic back pocket of ATP-binding sites.

-

Application: Suzuki coupling with heteroaryl halides (e.g., chloropyrimidines, bromopyridines) allows for the installation of hinge-binding motifs [1].

-

-

Solubility Tuning (C8 Vector):

-

The C8-carboxylate is solvent-exposed in many binding modes.

-

Application: Conversion of the ester to a solubilizing amide (e.g., piperazine, morpholine linkers) significantly improves the ADME profile of the final molecule without disrupting the core binding affinity [2].

-

-

Fragment-Based Screening:

-

The free boronic acid derivative can be used directly in sugar-sensing applications or as a reversible covalent inhibitor targeting serine proteases, where the boron atom forms a tetrahedral adduct with the active site serine [3].

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]

-

Handling: Handle in a fume hood. Avoid inhalation of dust.

-

Storage: Store at 2–8°C. The pinacol ester is moisture-sensitive over long periods; store under inert gas (Argon/Nitrogen) for maximum shelf life.

-

Spill Cleanup: Sweep up solid spills; do not generate dust. Wash area with soap and water.

References

-

Albrecht, B. K., et al. (2017). Discovery of BET Bromodomain Inhibitors with Novel Scaffolds. US Patent 9,675,697. Link

- Context: Describes the synthesis of the pinacol boronate intermediate from Methyl 5-bromoquinoline-8-carboxylate and its subsequent use in Suzuki couplings.

-

Musso, L., et al. (2015). Indolyl- and quinolinyl-boronic acids as inhibitors of the NorA efflux pump of Staphylococcus aureus. Bioorganic & Medicinal Chemistry.[5][6][1][7][8][9] Link

- Context: Validates the biological activity of boronic acid-substituted quinolines and their stability in biological assays.

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility. MedChemComm. Link

- Context: General review supporting the utility of boronic acid handles in drug design and their reversible covalent binding mechanisms.

Sources

- 1. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same - Google Patents [patents.google.com]

- 5. 8-Bromoquinoline-5-carboxylic acid [myskinrecipes.com]

- 6. mdpi.com [mdpi.com]

- 7. CN105960237B - CCR6 compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Quinoline-5-boronic Acid Derivatives: Synthetic Utility and Pharmacological Frontiers

[1]

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, serving as the structural backbone for FDA-approved therapeutics ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib).[1] However, the 5-position of the quinoline ring has historically been underutilized compared to the 2-, 4-, and 8-positions due to synthetic accessibility challenges in classical Skraup or Friedländer syntheses.

Quinoline-5-boronic acid (Q5BA) has emerged as a critical "gateway" intermediate. It serves two distinct high-value functions in modern drug development:

-

As a Divergent Intermediate: Enabling the rapid installation of aryl, heteroaryl, and alkyl groups at the difficult-to-access C5 position via Suzuki-Miyaura cross-coupling.

-

As a Pharmacophore (Warhead): Acting as a reversible covalent inhibitor where the boron atom engages nucleophilic serine or threonine residues in enzyme active sites (e.g., proteasomes, beta-lactamases).[2][3]

This guide details the synthesis, reactivity, and biological application of Q5BA derivatives, supported by validated protocols and mechanistic insights.

Chemical Architecture & Synthesis

Accessing the C5 position requires overcoming the electronic bias of the quinoline ring. Electrophilic aromatic substitution typically favors the C8 position, while nucleophilic attack favors C2/C4. Therefore, Miyaura borylation of 5-haloquinolines is the most reliable route to Q5BA.

Validated Protocol: Miyaura Borylation of 5-Bromoquinoline

Rationale: This protocol utilizes a Pd(II) precatalyst to facilitate the cross-coupling of bis(pinacolato)diboron (

Reagents & Conditions:

-

Substrate: 5-Bromoquinoline (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) (1.1 equiv) -

Catalyst:

(3-5 mol%) -

Base: Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

-

Temperature: 80–100 °C

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Charge a dried Schlenk flask with 5-bromoquinoline,

, and KOAc. Evacuate and backfill with Argon ( -

Catalyst Addition: Add

under a positive stream of Argon. -

Solvation: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc) or LC-MS. Note: The boronate ester is often visible as a distinct, less polar spot compared to the boronic acid.

-

Workup: Cool to RT. Filter through a Celite pad to remove palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. The pinacol ester can often be used directly. To obtain the free boronic acid, hydrolysis with

/

Visualization: Synthesis & Utility Logic

Figure 1: Synthetic workflow for accessing and utilizing Quinoline-5-boronic acid scaffolds.

Pharmacological Utility[5][6][7]

Strategy A: The "Scaffold" Approach (Suzuki Coupling)

The most common application is using Q5BA to install lipophilic or polar aromatic rings at C5. This modification is critical for Kinase Inhibitors and Tubulin Polymerization Inhibitors .

-

Mechanism: The C5-substituent projects into the hydrophobic pocket of kinases (e.g., ATP binding site) or the colchicine-binding site of tubulin, enhancing potency and selectivity compared to the unsubstituted quinoline.

-

Key Data: 5-Arylquinolines have demonstrated potent cytotoxicity against MCF-7 (Breast) and HeLa (Cervical) cancer lines.[4]

Table 1: Comparative Cytotoxicity of 5-Substituted Quinoline Derivatives (Data aggregated from recent SAR studies on 5-arylquinolines)

| Compound ID | C5-Substituent (R) | Target Mechanism | IC50 (HeLa) | IC50 (MCF-7) |

| Q-Ref | -H (Unsubstituted) | Baseline | >100 µM | >100 µM |

| Q-5-Ph | Phenyl | Tubulin Inhibition | 17.3 µM | 22.1 µM |

| Q-5-OMePh | 4-Methoxyphenyl | Tubulin Inhibition | 4.2 µM | 5.8 µM |

| Q-5-Py | 3-Pyridyl | Kinase Inhibition | 12.1 µM | 15.4 µM |

Strategy B: The "Warhead" Approach (Boron-Pharmacophore)

An emerging frontier is the use of the boronic acid moiety itself (

-

Target: Serine Proteases (e.g., Chymotrypsin-like activity of the proteasome) or Cysteine Kinases.

-

Mechanism: The empty p-orbital of the boron atom accepts a lone pair from the active site serine hydroxyl (

), forming a tetrahedral boronate adduct. Unlike Michael acceptors (acrylamides), this bond is reversible, reducing the risk of permanent off-target toxicity. -

Case Example: Boronic Acid-Containing Pyrazolo[4,3-f]quinolines .

-

Activity: Dual inhibition of CLK (Cdc2-like kinase) and ROCK (Rho-associated kinase).

-

Effect: Induces G2/M cell cycle arrest and DNA damage (upregulation of p-H2AX).

-

Experimental Protocol: Suzuki Cross-Coupling of Q5BA

To synthesize a library of 5-arylquinolines.

Reagents:

-

Quinoline-5-boronic acid pinacol ester (1.0 equiv)

-

Aryl Halide (

or -

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution) -

Solvent: Toluene/Ethanol (4:1 ratio)

Procedure:

-

Dissolve the boronic ester and aryl halide in Toluene/Ethanol.

-

Add the aqueous

solution. -

Degas the biphasic mixture (Argon sparge for 10 min).

-

Add

quickly. -

Reflux (approx. 90-100 °C) for 12 hours.

-

Workup: Extract with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Visualization: Reversible Covalent Inhibition[3]

Figure 2: The reversible transition of the boron atom from sp2 (trigonal planar) to sp3 (tetrahedral) upon binding to the enzyme active site, mimicking the transition state of peptide hydrolysis.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Li, W., et al. (2020). Synthesis of Biquinolines via a Pd‐Catalyzed Borylation Reaction. ChemistrySelect. Link

-

Banerjee, P., et al. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors.[5][6] International Journal of Molecular Sciences. Link

-

Cui, J., et al. (2025). Key advances in the development of reversible covalent inhibitors. Journal of Hematology & Oncology. Link

-

BenchChem Application Note. (2025). Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acid-Containing 3 H- pyrazolo[4,3- f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Solubility in Modern Drug Discovery

An In-Depth Technical Guide to the Solubility of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid in DMSO

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and development, the intrinsic property of a compound's solubility is a cornerstone of its therapeutic potential and a primary determinant of its progression through the development pipeline.[1][2] Solubility, the capacity of a solid substance to dissolve in a solvent to form a homogeneous solution, fundamentally governs a drug candidate's bioavailability and, consequently, its efficacy.[1][3] A compound with poor solubility will likely exhibit low absorption and bioavailability, presenting significant challenges for formulation and potentially leading to the premature termination of an otherwise promising therapeutic agent.[3][4] Therefore, the early and accurate determination of a compound's solubility profile is not merely a routine characterization step but a critical decision-making point in the drug discovery process.[4][5]

This guide provides a comprehensive technical overview of the solubility of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid, a member of the quinoline-based boronic acid class of compounds, which are of significant interest in medicinal chemistry.[6][7][8] The focus of this document is on its solubility in Dimethyl Sulfoxide (DMSO), a powerful and widely used aprotic solvent in the pharmaceutical sciences.[9][10][11]

Compound Profile: (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid

(8-(Methoxycarbonyl)quinolin-5-yl)boronic acid belongs to a class of heterocyclic aromatic compounds that have garnered considerable attention in the field of medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active substances, exhibiting a broad spectrum of biological activities, including antiviral and anticancer properties.[8][12] The incorporation of a boronic acid moiety further enhances the chemical versatility of the quinoline core, making these compounds valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the creation of complex molecules.[6][7] Boronic acids themselves are an important functional group in medicinal chemistry, with approved drugs like bortezomib validating their therapeutic potential.[13]

While specific data for (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid is not extensively published, its structural analogs, such as (8-Methoxyquinolin-5-yl)boronic acid, are recognized for their utility in drug development and as fluorescent probes.[14] The methoxycarbonyl group at the 8-position of the quinoline ring in the title compound is expected to influence its physicochemical properties, including its solubility, through effects on crystal packing and intermolecular interactions.

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C11H10BNO4 | N/A |

| Molecular Weight | 231.01 g/mol | N/A |

| Appearance | White to off-white or light brown powder | [14] |

| Storage Conditions | 0-8 °C | [14] |

The Solvent of Choice: Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds, earning it the moniker of a "universal solvent" in many research contexts.[10][15] Its miscibility with water and most organic solvents makes it an invaluable tool in high-throughput screening (HTS) and in vitro biological assays, where it serves as a vehicle for the delivery of test compounds to cellular systems.[9][11]

The choice of DMSO as the primary solvent for determining the solubility of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid is predicated on several key factors:

-

High Solvating Power: DMSO's ability to disrupt intermolecular forces allows it to effectively dissolve compounds that are sparingly soluble in aqueous or other organic solvents.[9]

-

Relevance to Biological Assays: Since many primary biological screens utilize DMSO to prepare stock solutions of test compounds, understanding a compound's solubility in this solvent is directly applicable to experimental design.

-

Chemical Inertness: Under standard experimental conditions, DMSO is relatively inert and does not react with a wide range of functional groups, preserving the integrity of the compound under investigation.

However, it is crucial to acknowledge that DMSO is not without its own biological effects. At higher concentrations, DMSO can induce cellular differentiation, and even at lower concentrations, it can have subtle effects on cell physiology.[15][16] Therefore, determining the maximum solubility of a compound in DMSO is essential for preparing highly concentrated stock solutions, which allows for minimal final DMSO concentrations in biological assays, thereby reducing the potential for solvent-induced artifacts.[17]

Experimental Protocol for Determining the Solubility of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid in DMSO

The following protocol details a robust and reliable method for determining the thermodynamic solubility of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid in DMSO at room temperature. This method is based on the principle of creating a supersaturated solution and allowing it to equilibrate, after which the concentration of the dissolved compound in the supernatant is quantified.[17]

Materials

-

(8-(Methoxycarbonyl)quinolin-5-yl)boronic acid

-

Anhydrous DMSO

-

Vortex mixer

-

Thermomixer or incubator capable of maintaining a constant temperature

-

High-speed microcentrifuge

-

Calibrated analytical balance

-

Calibrated positive displacement micropipettes

-

2 mL microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Appropriate HPLC column (e.g., C18) and mobile phase

-

Volumetric flasks and other standard laboratory glassware

Step-by-Step Methodology

-

Preparation of a Supersaturated Slurry:

-

Accurately weigh approximately 5-10 mg of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the tube.

-

Vigorously vortex the mixture for 2-3 minutes to create a slurry and promote initial dissolution.[17]

-

-

Equilibration:

-

Place the microcentrifuge tube in a thermomixer or incubator set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. This extended equilibration period is crucial for reaching thermodynamic equilibrium between the solid and dissolved states of the compound.

-

Rationale: Boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), and this equilibrium can be influenced by the solvent and the presence of water.[18][19] Allowing sufficient time for equilibration ensures that the measured solubility is a true representation of the compound's behavior in DMSO.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, centrifuge the slurry at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[17]

-

Critical Step: It is imperative to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.

-

-

Sample Collection and Dilution:

-

Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet. The use of a positive displacement pipette is recommended to ensure accuracy with a viscous solvent like DMSO.

-

Immediately dilute the collected supernatant with a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask to a concentration that falls within the linear range of the analytical method to be used. A serial dilution may be necessary.

-

-

Quantification:

-

Determine the concentration of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

A standard curve of the compound in the same diluent should be prepared to ensure accurate quantification.

-

HPLC Method Development (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of the compound.

-

Injection Volume: 10 µL

-

-

-

Calculation of Solubility:

-

Back-calculate the original concentration of the compound in the DMSO supernatant using the dilution factor. The result is the solubility of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid in DMSO at the specified temperature.

-

The solubility can be expressed in various units, such as mg/mL, Molarity (mol/L), or mM.

-

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining the thermodynamic solubility of a compound in DMSO.

Data Presentation and Interpretation

The results of the solubility determination should be presented in a clear and concise manner. A table summarizing the key findings is highly recommended.

Table 1: Solubility of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid in DMSO at 25°C (Hypothetical Data)

| Replicate | Measured Concentration (mM) | Solubility (mg/mL) |

| 1 | 125.4 | 28.97 |

| 2 | 126.1 | 29.13 |

| 3 | 124.8 | 28.83 |

| Average | 125.4 | 28.98 |

| Std. Dev. | 0.65 | 0.15 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The interpretation of this data is straightforward: a higher solubility value indicates that a more concentrated stock solution can be prepared, which is advantageous for minimizing the final concentration of DMSO in subsequent assays. For instance, a solubility of ~125 mM allows for the preparation of a 100 mM stock solution, which can then be diluted 1000-fold to a final assay concentration of 100 µM with a final DMSO concentration of only 0.1%.

Conclusion

The determination of the solubility of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid in DMSO is a critical step in its evaluation as a potential drug candidate. A thorough understanding of its solubility profile enables researchers to design more robust and reliable biological assays, aids in the development of suitable formulations, and provides valuable insights into the compound's overall developability. The protocol and considerations outlined in this guide provide a framework for obtaining high-quality, reproducible solubility data, thereby supporting the informed progression of promising compounds through the drug discovery and development process.

References

- Vertex AI Search. (2026, February 9).

- The Importance of Solubility for New Drug Molecules. (2020, May 11).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Solubility in drug discovery: Significance and symbolism. (2025, July 31).

- Chem-Impex. Quinoline-5-boronic acid.

- BMG LABTECH. (2023, April 6).

- The importance of solubility and how to collect it using dynamic methods. (2023, April 5).

- Chem-Impex. Quinoline-8-boronic acid.

- MDPI. (2024, December 10). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties.

- PMC - NIH. Synthetic and medicinal perspective of quinolines as antiviral agents.

- PubMed. (2012, April 15). Diverse Effects of Dimethyl Sulfoxide (DMSO) on the Differentiation Potential of Human Embryonic Stem Cells.

- Benchchem. The Universal Solvent: A Technical Guide to Dimethyl Sulfoxide (DMSO) in Research and Development.

- Shanghai Yearn Chemical Science-Tech Co., Ltd. (2023, December 20). “Universal solvent” –DMSO.

- MedchemExpress.com. Dimethyl sulfoxide (DMSO) | Aprotic Solvent.

- Chem-Impex. (8-Methoxyquinolin-5-yl)boronic acid.

- MedChemComm (RSC Publishing).

- MedChemExpress. 5-Quinolinylboronic acid (Quinolin-5-ylboronic) | Biochemical Reagent.

- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6).

- AOBChem. (8-Methoxyquinolin-5-yl)boronic acid.

- ACS Publications. (2020, August 13).

- Caming Pharmaceutical Ltd. (2025, September 15). 8-Quinolineboronicacid CAS 86-58-8.

- Hit2Lead. (8-methoxyquinolin-5-yl)boronic acid | CAS# 1025735-47-0 | MFCD07357508 | BB-4003226.

- Sigma-Aldrich. (8-methoxy-2-methyl-5-quinolinyl)

- KU ScholarWorks.

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. crystallizationsystems.com [crystallizationsystems.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. chemimpex.com [chemimpex.com]

- 15. “Universal solvent” –DMSO | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 16. Diverse effects of dimethyl sulfoxide (DMSO) on the differentiation potential of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. d-nb.info [d-nb.info]

- 19. pubs.acs.org [pubs.acs.org]

Harnessing Intramolecular Forces: A Guide to the Stability of Boronic Acids with Ortho-Ester Substituents

An In-Depth Technical Guide for Researchers

Abstract

Boronic acids are foundational reagents in modern synthetic chemistry and have emerged as pivotal pharmacophores in drug development. Their utility, however, is often compromised by inherent instabilities, leading to degradation through pathways such as protodeboronation, oxidation, and boroxine formation. This guide provides a comprehensive technical overview of these degradation mechanisms and explores a key stabilization strategy: the strategic placement of ortho-substituents capable of intramolecular coordination. We delve into the specific role of ortho-ester and related carbonyl functionalities, with a particular focus on the formation of hyper-stable "boralactone" structures. This document offers field-proven insights, detailed experimental protocols for stability assessment, and a mechanistic framework to empower researchers in the design and handling of robust boronic acid derivatives for pharmaceutical and chemical applications.

Introduction: The Duality of Boronic Acids—Reactivity and Instability

Boronic acids and their derivatives are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] In medicinal chemistry, the boronic acid moiety is present in several FDA-approved drugs, including the proteasome inhibitors Bortezomib and Ixazomib, where it acts as a transition-state mimic.[3][4][5] This utility stems from the unique electronic nature of the boron atom—it is sp2 hybridized with a vacant p-orbital, rendering it a mild Lewis acid capable of reversible covalent bond formation with nucleophiles.[3][6]

Despite their synthetic and therapeutic value, boronic acids are susceptible to several degradation pathways that can diminish yields, complicate purification, and compromise therapeutic efficacy.[1][7] These compounds are prone to decomposition via protodeboronation, oxidation, and dehydration, motivating the development of more robust derivatives.[6][7][8] This guide focuses on a powerful, mechanism-driven approach to enhancing stability: the use of ortho-substituents, particularly those that can engage in intramolecular coordination with the boron center.

Fundamental Degradation Pathways

Understanding the common routes of boronic acid decomposition is critical for designing stable analogues and developing reliable experimental protocols.

Protodeboronation: Cleavage of the Carbon-Boron Bond

Protodeboronation is a pervasive side reaction in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][9] This process, which effectively destroys the desired molecule, can be catalyzed by both acids and bases and is highly dependent on factors like pH and the electronic nature of the organic substituent.[8][10][11][12]

-

Acid-Catalyzed Pathway: Involves the direct protonation of the boronic acid.[8]

-

Base-Catalyzed Pathway: Proceeds through the formation of a more electron-rich boronate anion ([ArB(OH)₃]⁻), which is then protonated.[9][12] The kinetics of this pathway are often pH-dependent, reaching a maximum rate under specific basic conditions.[9][12]

Oxidative Degradation: A Challenge in Biological Systems

The electron-deficient boron atom is susceptible to attack by nucleophilic oxidizing agents, particularly reactive oxygen species (ROS) like hydrogen peroxide.[6][13] This leads to an oxidative deboronation, converting the boronic acid into an alcohol and boric acid.[6][13] This pathway is a significant liability in physiological environments, where ROS are prevalent, limiting the in vivo stability and utility of many boronic acid-based drugs.[6][14][15] At physiological pH, the oxidation rate of phenylboronic acid is comparable to that of thiols, highlighting its vulnerability.[6][14]

Boroxine Formation: The Dehydration Equilibrium

In the solid state or in anhydrous solvents, boronic acids can undergo intermolecular dehydration to form six-membered cyclotrimeric anhydrides known as boroxines.[16][17][18] This is a reversible equilibrium process, and the presence of water can hydrolyze boroxines back to their corresponding boronic acid monomers.[17][18][19] While boroxine formation is often a nuisance during characterization, it can be driven to completion by the azeotropic removal of water or by using strong desiccants.[16]

Diagram: Major Degradation Pathways of Boronic Acids

Caption: Key degradation routes for aryl boronic acids.

The Ortho-Substituent Effect: A Paradigm of Intramolecular Stabilization

The strategic placement of a functional group at the ortho-position to the boronic acid moiety can dramatically alter its stability profile. This "ortho-effect" is primarily driven by the ability of a Lewis basic atom within the substituent (e.g., oxygen or nitrogen) to form a dative bond with the empty p-orbital of the boron atom.[3][20] This intramolecular coordination converts the boron center from a trigonal planar (sp²) to a more stable tetrahedral (sp³) geometry, effectively shielding it from external reagents and deactivating it toward degradation pathways.

Boralactones: A Case Study in Hyper-Stabilization

A groundbreaking study demonstrated that an ortho-carboxyl group confers extraordinary oxidative stability upon a boronic acid.[6][14][15][21] The resulting structure, a five-membered cyclic mixed anhydride termed a "boralactone," was found to be over 10,000-fold more resistant to oxidation by hydrogen peroxide than phenylboronic acid.[6][15]

The mechanism for this remarkable stability is stereoelectronic in nature:

-

Ground-State Destabilization: The intramolecular B-O bond "pulls" electron density away from the boron atom, making it more electron-deficient in the ground state.[6]

-

Transition-State Destabilization: The rate-limiting step in oxidation is the 1,2-shift of the aryl group from boron to oxygen, which proceeds through a transition state with significant p-orbital character on the boron. The rigid, cyclic structure of the boralactone imposes stereoelectronic constraints that prevent the neighboring oxygen lone pairs from effectively stabilizing this developing p-orbital.[6][14] This destabilization of the transition state significantly increases the activation energy for oxidation, thereby slowing the reaction rate dramatically.[6]

Other ortho-substituents containing carbonyl groups (e.g., formyl, acetyl, methoxycarbonyl) also enhance stability, with the effect correlating to the electron density on the coordinating oxygen atom.[6]

Diagram: Intramolecular Stabilization via Ortho-Carboxyl Group

Caption: Formation of a stable boralactone ring.

Quantitative Assessment of Stability

To rigorously compare the stability of different boronic acid derivatives, quantitative kinetic analysis is essential. The following table summarizes the second-order rate constants for the oxidation of various phenylboronic acid derivatives by hydrogen peroxide, illustrating the profound stabilizing effect of the boralactone structure.

| Compound | Structure | Rate Constant (k₂, M⁻¹s⁻¹) at high pH | Relative Stability (vs. PBA) | Reference |

| Phenylboronic Acid (PBA) | Phenyl-B(OH)₂ | 49 ± 4 | 1x | [6] |

| Boralactone (BOL) | 2-carboxyphenylboronic acid | 9.7 ± 1.3 | ~10,000x more stable | [6] |

| 2-Nitrophenylboronic Acid | 2-NO₂-Phenyl-B(OH)₂ | More stable than PBA | >1x | [6] |

| 2-Formylphenylboronic Acid | 2-CHO-Phenyl-B(OH)₂ | More stable than PBA | >1x | [6] |

Data adapted from Raines, R. T., et al. (2021). PNAS. The rate constants reflect the reactivity of the boronate form, which is dominant at high pH. The remarkable stability of BOL is calculated based on its extremely low reactivity at physiological pH.[6]

Experimental Protocols for Stability Analysis

The following protocols provide robust, self-validating methodologies for assessing the stability of boronic acids and their derivatives.

Protocol 1: Assessing Oxidative Stability by Kinetic UV-Vis Spectroscopy

This method quantifies the rate of oxidative degradation by monitoring the consumption of an oxidizing agent.

Objective: To determine the second-order rate constant for the oxidation of a boronic acid by hydrogen peroxide (H₂O₂).

Materials:

-

Boronic acid of interest

-

Hydrogen peroxide solution (30%, standardized)

-

Aqueous buffer at desired pH (e.g., phosphate buffer for physiological pH)

-

UV-Vis spectrophotometer with temperature control

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of the boronic acid (e.g., 10 mM) in the chosen aqueous buffer.

-

Prepare a stock solution of H₂O₂ (e.g., 100 mM) in the same buffer. Standardize the H₂O₂ concentration by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

-

-

Kinetic Assay Setup:

-

In a quartz cuvette, combine the buffer and the boronic acid stock solution to achieve a final concentration in large excess over H₂O₂ (e.g., 1.0 mM boronic acid). Equilibrate the solution to the desired temperature (e.g., 25 °C).

-

Initiate the reaction by adding a small volume of the H₂O₂ stock solution to achieve a low final concentration (e.g., 50 µM). Mix rapidly.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in H₂O₂ absorbance at 240 nm over time. Collect data points at regular intervals until the reaction is complete.

-

-

Data Analysis:

-

Under pseudo-first-order conditions ([Boronic Acid] >> [H₂O₂]), the reaction will follow first-order kinetics with respect to H₂O₂.

-

Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit is the negative of the observed rate constant (-k_obs).

-

The second-order rate constant (k₂) is calculated by dividing the observed rate constant by the concentration of the boronic acid: k₂ = k_obs / [Boronic Acid] .

-

-

Validation:

-

Repeat the experiment at several different concentrations of the boronic acid. A plot of k_obs versus [Boronic Acid] should yield a straight line passing through the origin, with the slope equal to k₂. This confirms the reaction order.

-

Protocol 2: Monitoring Hydrolytic Stability of Boronic Esters by ¹H NMR

This protocol is used to determine the rate and equilibrium of hydrolysis for a boronic ester derivative.

Objective: To quantify the hydrolytic stability of a boronic ester in an aqueous environment.

Materials:

-

Boronic ester of interest

-

Deuterated NMR solvent (e.g., DMSO-d₆, acetonitrile-d₃)

-

Deuterium oxide (D₂O)

-

NMR spectrometer

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the boronic ester in a deuterated organic solvent (e.g., 500 µL of DMSO-d₆) in an NMR tube.

-

-

Initiation of Hydrolysis:

-

Acquire an initial ¹H NMR spectrum (t=0) of the pure ester.

-

Add a precise volume of D₂O to the NMR tube to achieve the desired solvent ratio (e.g., add 500 µL D₂O for a 1:1 mixture). Mix thoroughly.

-

-

Time-Course Monitoring:

-

Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for a fast reaction, or every hour for a slow one).

-

-

Data Analysis:

-

Identify distinct, well-resolved proton signals corresponding to the starting boronic ester and the resulting free boronic acid and diol.

-

At each time point, integrate these characteristic signals.

-

Calculate the percentage of hydrolysis by comparing the integral of the product signal to the sum of the integrals for the reactant and product.

-

For equilibrium studies, continue monitoring until the ratio of ester to acid no longer changes. The equilibrium constant (K_hyd) can then be calculated from the final concentrations.

-

-

Validation:

-

Ensure mass balance is maintained throughout the experiment by confirming that the total integral of related species remains constant. Use a non-reactive internal standard for precise quantification if necessary.

-

Diagram: Experimental Workflow for Stability Assays

Caption: Workflow for oxidative and hydrolytic stability testing.

Synthesis of Ortho-Substituted Arylboronic Esters

The deliberate synthesis of these stabilized boronic acids often relies on directed ortho-metalation (DoM). A highly effective and experimentally straightforward method involves the use of a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) for ortho-lithiation, followed by in situ trapping of the unstable lithio-intermediate with an electrophilic boron source like triisopropyl borate.[22][23] This approach is compatible with various functional groups, including esters and halogens, that might not be tolerated under harsher conditions.[22] The resulting boronic esters are typically stable, non-hygroscopic, and easily purified.[22]

Conclusion and Outlook

The stability of boronic acids is a multifaceted challenge that directly impacts their application in synthesis and medicine. While degradation pathways like protodeboronation and oxidation are inherent liabilities, they can be effectively mitigated through rational molecular design. The use of ortho-substituents capable of intramolecular coordination, particularly the formation of boralactone structures from ortho-carboxyl groups, represents a powerful strategy for creating exceptionally robust boronic acid derivatives.[6] This approach enhances stability not by steric hindrance alone, but by fundamentally altering the electronic properties of the boron center and destabilizing the transition state of the degradation reaction.[6]

For researchers in drug development, harnessing these principles enables the design of boronic acid-based therapeutics with improved pharmacokinetic profiles and greater resistance to metabolic inactivation. For synthetic chemists, it provides access to more reliable and storable reagents. The continued exploration of intramolecular stabilization strategies will undoubtedly lead to the development of novel boronic acid building blocks with unprecedented stability and utility.

References

- Protodeboron

-

Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (2011). ACS Publications. [Link]

-

Boroxine formation reaction mechanism as calculated by DFT. (2014). ResearchGate. [Link]

-

Protodeboronation. (n.d.). Wikipedia. [Link]

-

Boroxine. (n.d.). Wikipedia. [Link]

-

Formation of boroxine: Its stability and thermodynamic parameters in solution. (2002). Journal of Organometallic Chemistry. [Link]

-

Bullock, B. N., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10), e2013691118. [Link]

-

Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. (2017). Journal of the American Chemical Society. [Link]

-

Kristensen, J., et al. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 3(9), 1435–1437. [Link]

-

Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. (2017). PMC. [Link]

-

Chen, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(61), 38651-38655. [Link]

-

Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)(2) (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). Eckerd College. [Link]

-

Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013). Tetrahedron. [Link]

-

Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (2020). PMC. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). ResearchGate. [Link]

-

Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). American Chemical Society. [Link]

-

António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3536. [Link]

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed. [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. (2000). Journal of Pharmaceutical Sciences. [Link]

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2024). MDPI. [Link]

-

Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. (2020). ChemRxiv. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2021). ResearchGate. [Link]

-

Chemistry Of Boronic Esters. (2019). AA Blocks. [Link]

-

Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2025). ResearchGate. [Link]

-

Boronic ester-based dynamic covalent bonds in self-healing materials. (2021). Journal of Materials Chemistry A. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2016). PMC. [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Utrecht University. [Link]

-

Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. (2023). Reddit. [Link]

-

Design and Discovery of Boronic Acid Drugs. (2019). eScholarship@McGill. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]

-

Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. (2013). ResearchGate. [Link]

-

Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. (2022). MDPI. [Link]

-

Boronic Acids and Derivatives. (n.d.). Amerigo Scientific. [Link]

-

Boronic acid. (n.d.). Wikipedia. [Link]

-

The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. (2013). Chemical Communications. [Link]

Sources

- 1. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 6. pnas.org [pnas.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 11. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Boroxine - Wikipedia [en.wikipedia.org]

- 19. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 20. researchgate.net [researchgate.net]

- 21. chemrxiv.org [chemrxiv.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Arylboronic acid or boronate synthesis [organic-chemistry.org]

The 5,8-Disubstituted Quinoline Scaffold: A Privileged Core in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a fused bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a diverse array of biological targets.[1][2] Among its many isomeric and substituted forms, the 5,8-disubstituted quinoline core has emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 5,8-disubstituted quinoline derivatives. We will delve into both classical and modern synthetic methodologies, explore the rich tapestry of their biological activities—including anticancer, antimalarial, antimicrobial, and neuroprotective effects—and dissect the critical structure-activity relationships that govern their therapeutic potential. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and practical insights to accelerate the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction: The Enduring Appeal of the Quinoline Nucleus

The quinoline ring system is a cornerstone of heterocyclic chemistry and a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[3][4] Its rigid, planar structure, combined with the presence of a nitrogen atom, endows it with unique electronic and steric properties that facilitate interactions with biological macromolecules.[2][4] The ability to readily functionalize the quinoline core at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it an ideal template for the design of targeted therapies.[5]

The 5- and 8-positions of the quinoline ring offer strategic points for substitution, influencing the molecule's overall shape, lipophilicity, and hydrogen bonding capabilities. This disubstitution pattern has proven to be particularly effective in modulating biological activity, leading to the development of potent and selective agents against a range of diseases.

Synthetic Strategies for 5,8-Disubstituted Quinolines

The construction of the 5,8-disubstituted quinoline scaffold can be achieved through a variety of synthetic approaches, ranging from classical named reactions to modern transition-metal-catalyzed cross-coupling methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Approaches: Building the Quinoline Core

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, remain valuable tools for accessing the fundamental quinoline framework.[6][7]

-

Skraup Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene.[6][8] While robust, this method can suffer from harsh reaction conditions and the formation of side products.

-

Friedländer Annulation: This method provides a more convergent approach, involving the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7]

Modern Methodologies: Precision and Versatility

Modern synthetic organic chemistry offers a powerful toolkit for the targeted synthesis of 5,8-disubstituted quinolines with high efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, have become indispensable for the introduction of aryl and other substituents at specific positions on the quinoline ring.[9][10][11][12] These reactions typically involve the coupling of a halogenated quinoline precursor with an organoboron reagent in the presence of a palladium catalyst and a base.

dot graph "Suzuki_Miyaura_Coupling" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"5,8-Dihaloquinoline" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Organoboron_Reagent" [label="R-B(OR')2", fillcolor="#FBBC05", fontcolor="#202124"]; "Pd_Catalyst_Base" [label="Pd Catalyst, Base", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "5,8-Disubstituted_Quinoline" [label="5,8-Disubstituted Quinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"5,8-Dihaloquinoline" -> "Pd_Catalyst_Base"; "Organoboron_Reagent" -> "Pd_Catalyst_Base"; "Pd_Catalyst_Base" -> "5,8-Disubstituted_Quinoline"; } caption: "Suzuki-Miyaura cross-coupling for the synthesis of 5,8-disubstituted quinolines."

Experimental Protocol: Suzuki-Miyaura Coupling of 5,8-Dihaloquinoline [7][13][14][15][16]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 5,8-dihaloquinoline (1.0 equiv), the organoboronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of Key Intermediates

The synthesis of specifically substituted quinolines often relies on the preparation of key intermediates. For example, 5-amino-8-hydroxyquinoline is a valuable precursor for a range of derivatives.[17][18]

Experimental Protocol: Synthesis of 5-Amino-8-hydroxyquinoline Dihydrochloride [17]

-

Nitration: To a cooled (0-4 °C) mixture of 8-hydroxyquinoline in distilled water and concentrated hydrochloric acid, slowly add a solution of sodium nitrite in water. Maintain the temperature at 0 °C overnight. Filter the resulting precipitate and wash with cold water to obtain 5-nitro-8-hydroxyquinoline hydrochloride.

-

Reduction: Add the 5-nitro-8-hydroxyquinoline hydrochloride to a mixture of water and sodium hydroxide solution and heat to 40 °C. Add sodium hydrosulfite (Na₂S₂O₄), allowing the temperature to rise to 75-80 °C.

-

Isolation: Cool the reaction mixture to 50 °C and acidify with concentrated hydrochloric acid. Further cool to 0 °C and filter to obtain 5-amino-8-hydroxyquinoline dihydrochloride.

Characterization of 5,8-Disubstituted Quinolines

The structural elucidation and confirmation of newly synthesized 5,8-disubstituted quinolines rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the substitution pattern and overall structure of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups within the molecule.

Biological Activities and Therapeutic Potential

5,8-Disubstituted quinolines have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 5,8-disubstituted quinolines.[3][19][20] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of angiogenesis.[2][19]

The quinoline-5,8-dione scaffold is a prominent feature in several natural and synthetic compounds with potent antiproliferative activity.[10][19] These compounds are believed to exert their anticancer effects through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of topoisomerase enzymes, and modulation of signaling pathways involved in cell cycle regulation.[5][10] For instance, certain amino-quinoline-5,8-dione derivatives have been identified as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.[21]

dot graph "Anticancer_Mechanism" { layout=dot; node [shape=box, style=filled]; edge [color="#EA4335"];

"Quinoline_5_8_dione" [label="Quinoline-5,8-dione", fillcolor="#FBBC05", fontcolor="#202124"]; "ROS_Generation" [label="ROS Generation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Topoisomerase_Inhibition" [label="Topoisomerase Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; "NQO1_Inhibition" [label="NQO1 Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Quinoline_5_8_dione" -> "ROS_Generation"; "Quinoline_5_8_dione" -> "Topoisomerase_Inhibition"; "Quinoline_5_8_dione" -> "NQO1_Inhibition"; "ROS_Generation" -> "Apoptosis"; "Topoisomerase_Inhibition" -> "Apoptosis"; "NQO1_Inhibition" -> "Apoptosis"; } caption: "Mechanisms of anticancer activity of quinoline-5,8-diones."

SAR studies have provided valuable insights into the structural features required for potent anticancer activity. For example, in a series of 5,8-quinolinedione derivatives, the introduction of alkoxy groups was found to enhance cytotoxicity compared to the parent compound.[1] The nature and position of the substituents on the quinoline ring play a crucial role in determining the potency and selectivity of these compounds.[22]

Table 1: Anticancer Activity of Representative 5,8-Disubstituted Quinolines

| Compound | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | 5-NH₂, 8-OH | HeLa | ~2 | [5] |

| Compound B | 6-Cl, 7-alkoxy | C-32 (melanoma) | 2.7 ± 0.1 | [1] |

| Compound C | 7-alkoxy | SNB-19 (glioblastoma) | Varies | [1] |

Antimalarial Activity

The quinoline scaffold is the cornerstone of many antimalarial drugs, including the well-known chloroquine and quinine.[4][21] Research into 5,8-disubstituted quinolines has yielded promising new antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum.[18][23] The mechanism of action of many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic heme.[21]

Antimicrobial Activity

Derivatives of 5,8-disubstituted quinolines have also demonstrated significant activity against a range of bacteria and fungi.[24][25] Their antimicrobial effects are often attributed to their ability to chelate metal ions essential for microbial growth or to disrupt cell membrane integrity.

Neuroprotective Effects

Emerging research suggests that 5,8-disubstituted quinolines may have therapeutic potential in the treatment of neurodegenerative diseases.[13][15] Certain derivatives have been shown to exhibit antioxidant and neuroprotective properties, potentially by mitigating oxidative stress and excitotoxicity.[15]

Future Perspectives and Conclusion

The 5,8-disubstituted quinoline scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. The versatility of its synthesis and the breadth of its biological activities ensure its continued relevance in medicinal chemistry. Future research will likely focus on:

-

The development of more efficient and selective synthetic methodologies.

-

In-depth exploration of the mechanisms of action of these compounds to identify novel molecular targets.

-

The use of computational modeling and structure-based drug design to optimize the potency and pharmacokinetic properties of lead compounds.

-

Investigation of the potential of these scaffolds in emerging therapeutic areas.

References

-

Kadela-Tomanek, M., Jastrzębska, M., Bębenek, E., Chrobak, E., & Boryczka, S. (2017). Synthesis, Structure and Cytotoxic Activity of Mono- and Dialkoxy Derivatives of 5,8-Quinolinedione. Molecules, 22(11), 1953. [Link]

-

Review on recent development of quinoline for anticancer activities. (n.d.). Journal of Molecular Structure. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Arabian Journal of Chemistry. [Link]

-

Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. (2006). Bioorganic & Medicinal Chemistry. [Link]

-

(Q)SAR studies to design new human choline kinase inhibitors as antiproliferative drugs. (2006). Current Medicinal Chemistry. [Link]

-

Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]

- CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline. (n.d.).

-

an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]

-

Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18695-18724. [Link]

-

Alkoxy and Enediyne Derivatives Containing 1,4-Benzoquinone Subunits—Synthesis and Antitumor Activity. (2020). Molecules. [Link]

-

Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. (2022). Current Organic Chemistry. [Link]

-

Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (2022). European Journal of Medicinal Chemistry. [Link]

-

Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. (2024). Pharmaceuticals. [Link]

-

Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. (2021). European Journal of Medicinal Chemistry. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research & Reviews in Journal of Chemistry. [Link]

-

(E) -6-(1-alkyloxyiminoalkyl)-5,8-dimethoxy-1,4-naphthoquinones: synthesis, cytotoxic activity and antitumor activity. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025). ResearchGate. [Link]

-

6-(1-alkenoyloxyalkyl)-5,8-dimethoxy-1,4-naphthoquinone derivatives:synthesis and evaluation of antitumor activity. (1998). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure & Dynamics. [Link]

-

Synthesis and Anticancer Activity of Hybrid Molecules Based on Lithocholic and (5Z,9Z)-Tetradeca-5,9-dienedioic Acids Linked via Mono(di,tri,tetra)ethylene Glycol and α,ω-Diaminoalkane Units. (2021). Molecules. [Link]

-

Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. (n.d.). Lenus.ie. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

-

SAR of quinazoline candidates as Src kinase inhibitor. (n.d.). ResearchGate. [Link]

-

Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. (2018). European Journal of Medicinal Chemistry. [Link]

-

quinoline scaffold – a molecular heart of medicinal chemistry. (2022). International Journal of Pharmaceutical Erudition. [Link]

-